molecular formula C13H13NO2 B2905809 Methyl 2-amino-2-(naphthalen-2-yl)acetate CAS No. 532987-13-6

Methyl 2-amino-2-(naphthalen-2-yl)acetate

Cat. No.: B2905809
CAS No.: 532987-13-6
M. Wt: 215.252
InChI Key: OWSZMZAENZHDLB-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(naphthalen-2-yl)acetate is a chemical compound with the CAS Number 532987-13-6 and a molecular formula of C 13 H 13 NO 2 . It features a naphthalene ring system, a versatile scaffold known for its role in the development of various functional materials and metal-organic frameworks . The compound serves as a high-value synthetic intermediate, or building block, in organic and medicinal chemistry research. Its structure, which incorporates both an amino group and an ester function, makes it a versatile precursor for the synthesis of more complex molecules, including amide derivatives . Naphthalene-based acetic acids and their derivatives are of significant research interest, particularly in the field of coordination chemistry . These compounds can act as ligands to form metal complexes with various metal ions, leading to materials with interesting structural, spectroscopic, and potential biological properties . Researchers utilize this compound strictly in laboratory settings for scientific investigation. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-naphthalen-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSZMZAENZHDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Amino 2 Naphthalen 2 Yl Acetate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the molecular structure of a compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

For Methyl 2-amino-2-(naphthalen-2-yl)acetate, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the naphthalene (B1677914) ring would typically appear in the downfield region (approximately 7.0-8.0 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, likely around 3.7 ppm. The single proton on the chiral center (α-carbon) would appear as a singlet, and the two protons of the amino group (-NH₂) would also produce a characteristic signal, which can sometimes be broad and its chemical shift can be solvent-dependent.

The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. The carbonyl carbon of the ester group would be expected in the highly deshielded region (around 170-175 ppm). The carbons of the naphthalene ring would generate a series of signals in the aromatic region (approximately 120-135 ppm). The methoxy carbon would appear around 52 ppm, and the α-carbon would also have a characteristic shift.

A complete assignment would typically be presented in a data table, correlating chemical shifts (ppm), multiplicity, coupling constants (J), and integration values to specific atoms in the molecule.

Mass Spectrometry (HRMS, ESI) for Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is crucial for accurately determining the molecular mass of a compound. This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.

For this compound (C₁₃H₁₃NO₂), the expected exact mass can be calculated. In ESI-MS, the compound would typically be observed as a protonated molecule, [M+H]⁺. HRMS analysis would be expected to yield an m/z value that corresponds to the calculated mass of C₁₃H₁₄NO₂⁺ to within a very small margin of error (typically <5 ppm), thus confirming the elemental composition.

IonCalculated m/zObserved m/z
[M+H]⁺216.1019Not available

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to display several characteristic absorption bands. A strong, sharp peak around 1735-1750 cm⁻¹ would indicate the C=O stretching of the ester group. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching from the aromatic naphthalene ring would be observed just above 3000 cm⁻¹, while C-H stretching from the methyl group would be just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would show up in the 1500-1600 cm⁻¹ region. Finally, the C-O stretching of the ester would be visible in the 1000-1300 cm⁻¹ range.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Aromatic)>3000
C-H Stretch (Aliphatic)<3000
C=O Stretch (Ester)1735-1750
C=C Stretch (Aromatic)1500-1600
C-O Stretch (Ester)1000-1300

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. For a chiral molecule like this compound, this technique can unambiguously determine its absolute configuration (R or S) if a suitable single crystal can be grown and anomalous dispersion is utilized.

The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the molecule. It would also reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds involving the amino group and the ester carbonyl. The crystallographic data would include parameters such as the crystal system, space group, and unit cell dimensions.

Circular Dichroism (CD) Spectroscopy and Time-Dependent Density Functional Theory (TDDFT) CD Calculations for Chiroptical Properties and Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry.

An experimental CD spectrum of an enantiomerically pure sample of this compound would show characteristic positive or negative Cotton effects. To assign the absolute configuration from this data, theoretical calculations are often employed. Time-Dependent Density Functional Theory (TDDFT) can be used to calculate the theoretical CD spectrum for a specific enantiomer (e.g., the R-enantiomer). By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized compound can be confidently assigned. This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis.

Computational and Theoretical Investigations of Methyl 2 Amino 2 Naphthalen 2 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a framework for calculating the electronic structure of molecules. Through DFT, researchers can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. A conformational analysis, typically performed using DFT, would identify the most stable three-dimensional arrangements of the atoms in Methyl 2-amino-2-(naphthalen-2-yl)acetate, providing insight into its preferred shapes and the energy barriers between different conformations. Such studies are crucial for understanding how the molecule might interact with biological targets or other chemicals. For structurally related naphthalene (B1677914) derivatives, DFT has been successfully employed to compare calculated molecular structures with experimental data, such as that from X-ray crystallography. nih.gov However, specific calculations detailing bond lengths, bond angles, and dihedral angles for the title compound are not available.

Molecular Electrostatic Potential (MEP) and Lipophilicity Mapping for Understanding Molecular Interactions

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net An MEP map displays regions of positive and negative electrostatic potential on the electron density surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For instance, red-colored regions typically represent negative potential and are associated with electronegative atoms, while blue regions indicate positive potential, often around hydrogen atoms. researchgate.net This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems. Lipophilicity mapping, which is related to the MEP, helps in predicting how a molecule will behave in different solvent environments and its ability to cross biological membranes. At present, no specific MEP or lipophilicity maps for this compound have been published.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net Analysis of the spatial distribution of these orbitals can predict the regioselectivity of chemical reactions. While the principles of FMO theory are well-established, the specific HOMO and LUMO energy values and their corresponding orbital plots for this compound have not been reported.

Reaction Mechanism Studies and Transition State Analysis via Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states. By calculating the potential energy surface of a reaction, chemists can determine the most likely mechanism and the associated energy barriers. For example, DFT calculations have been used to investigate the mechanisms of reactions involving naphthalene derivatives, such as the amination of 2-naphthol. nih.govnih.gov These studies evaluate different possible reaction pathways and identify the one with the lowest activation energy, which is then predicted to be the dominant mechanism. nih.govnih.gov Such computational investigations into the reactions of this compound would provide valuable insights into its chemical behavior but have yet to be undertaken and published in the scientific literature.

Role of Methyl 2 Amino 2 Naphthalen 2 Yl Acetate As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Construction of Structurally Complex α-Amino Acid Analogues

The core structure of methyl 2-amino-2-(naphthalen-2-yl)acetate makes it an ideal starting material for the synthesis of non-proteinogenic α-amino acid analogues. The presence of the bulky naphthalene (B1677914) group can impart unique conformational properties to peptides and other macromolecules. Synthetic chemists can modify both the amino and the ester functionalities to introduce diverse substituents, leading to a library of novel amino acid derivatives. These analogues are crucial in drug discovery for creating peptides with enhanced stability, receptor affinity, and specific biological activities. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amino acids or amines. Simultaneously, the amino group can be acylated or alkylated to introduce further structural diversity.

Integration into Cyclic Chemical Architectures (e.g., Pyrrolizidine (B1209537) Analogues, Tetrahydroisoquinoline Core)

The bifunctional nature of this compound facilitates its use in the construction of various cyclic systems. For instance, it can serve as a key precursor in the synthesis of pyrrolizidine and tetrahydroisoquinoline analogues. nih.gov These heterocyclic cores are present in numerous biologically active natural products and synthetic compounds. nih.gov

The synthesis of tetrahydroisoquinoline derivatives often involves the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by cyclization. ethernet.edu.et While not a direct Pictet-Spengler substrate itself, derivatives of this compound can be elaborated into suitable precursors for such cyclizations, leading to novel tetrahydroisoquinolines with the naphthalene moiety incorporated into their structure.

Scaffold for Peptide and Peptidomimetic Conjugation and Conformational Control

In the field of peptide chemistry, the incorporation of unnatural amino acids is a powerful strategy to modulate the structure and function of peptides. This compound, after conversion to the corresponding amino acid, can be integrated into peptide chains. nih.gov The rigid and planar naphthalene ring can act as a conformational constraint, influencing the secondary structure of the peptide. This can lead to the stabilization of specific conformations, such as β-turns or helical structures, which are often crucial for biological activity.

Furthermore, the naphthalene group can engage in π-stacking interactions, which can play a significant role in molecular recognition and self-assembly processes of peptidomimetics. nih.gov These interactions can drive the formation of well-ordered supramolecular structures like fibrils and hydrogels.

Application in the Synthesis of Diverse Heterocyclic Compounds (e.g., Thiazolines, Benzimidazoles, Oxadiazoles, Naphthalenediimides)

The reactive amino and ester groups of this compound make it a valuable precursor for a variety of heterocyclic systems.

Thiazolines: The amino group can react with appropriate reagents to form thiazoline (B8809763) rings, which are present in many biologically active compounds. rsc.orgorganic-chemistry.orgnih.govresearchgate.net

Benzimidazoles: Condensation of the amino acid derivative with o-phenylenediamines can lead to the formation of benzimidazoles, a privileged scaffold in medicinal chemistry. researchgate.netgoogle.comsymbiosisonlinepublishing.comnih.govgoogle.com

Oxadiazoles: The ester functionality can be converted to a hydrazide, which can then be cyclized to form 1,3,4-oxadiazoles, another important class of heterocycles. nih.govnih.govresearchgate.netresearchgate.netgoogle.com

Naphthalenediimides: While not a direct precursor, the naphthalene moiety is a core component of naphthalenediimides, and this starting material could be envisioned in synthetic routes towards functionalized versions of these important materials.

The versatility of this intermediate allows for the generation of a wide range of heterocyclic compounds with potential applications in various fields. nih.govorientjchem.orgresearchgate.netresearchgate.net

Strategic Building Block for Molecular Library Synthesis through Diversification of Aryl and Amine Components

This compound is an excellent building block for the creation of molecular libraries through diversity-oriented synthesis. nih.govmdpi.com The synthetic accessibility of analogues with variations in the aryl group (by starting with different aromatic aldehydes in the initial synthesis of the amino ester) and the ability to easily modify the amine and ester functionalities allow for the rapid generation of a large number of structurally diverse compounds. mdpi.comepfl.ch This approach is highly valuable in the early stages of drug discovery, where the screening of large compound libraries is essential for identifying new lead structures.

Below is a table summarizing the synthetic applications of this compound:

Application AreaKey Transformation / Resulting ScaffoldSignificance
α-Amino Acid Analogues Hydrolysis of ester, acylation/alkylation of amineCreation of novel amino acids with unique conformational properties for peptide modification.
Cyclic Architectures Elaboration into precursors for cyclization reactionsAccess to biologically relevant scaffolds like pyrrolizidines and tetrahydroisoquinolines. nih.gov
Peptide & Peptidomimetic Conjugation Incorporation into peptide chainsControl of peptide conformation through the rigid naphthalene group and π-stacking interactions. nih.gov
Heterocyclic Synthesis Reaction of amine and ester groupsVersatile precursor for thiazolines, benzimidazoles, oxadiazoles, etc. rsc.orgresearchgate.netnih.gov
Molecular Library Synthesis Diversification of aryl and amine componentsRapid generation of diverse compound libraries for high-throughput screening. nih.govmdpi.com

Future Research Trajectories and Outstanding Challenges in the Synthesis and Application of Naphthalene Substituted α Amino Esters

The synthesis and application of naphthalene-substituted α-amino esters, including compounds like Methyl 2-amino-2-(naphthalen-2-yl)acetate, represent a significant area of interest in medicinal chemistry and materials science. The naphthalene (B1677914) moiety offers unique steric and electronic properties, making these amino esters valuable as building blocks for pharmaceuticals and functional materials. anr.fr Despite progress, significant challenges and exciting opportunities for future research remain. This article explores the key future research trajectories aimed at overcoming existing hurdles in their synthesis and expanding their applications.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-amino-2-(naphthalen-2-yl)acetate, and how can reaction yields be maximized?

The synthesis typically involves esterification of 2-amino-2-(naphthalen-2-yl)acetic acid with methanol under acidic catalysis. Key steps include:

  • Acid-catalyzed esterification : Methanol reacts with the carboxylic acid group at 60–80°C, using H₂SO₄ or HCl as a catalyst.
  • Protection of the amino group : To prevent side reactions, the amino group may be protected with Boc (tert-butoxycarbonyl) or other groups prior to esterification .
  • Yield optimization : Reaction yields (e.g., 76–93% for analogous esters ) can be improved by controlling moisture, using excess methanol, and optimizing reaction time.

Q. Table 1: Comparison of Synthetic Methods for Analogous Esters

CompoundMethodYieldKey Variables
Ethyl (±)-2-amino-2-(naphthalen-2-yl)acetateEsterification with ethanol93%Acid catalyst, 12h reflux
Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetateBromination followed by esterification82%NBS as brominating agent

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~3.7 ppm for methyl, δ ~170 ppm for carbonyl) and naphthalene protons (δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS provides molecular weight confirmation (e.g., [M+H]⁺ for C₁₃H₁₃NO₂ = 215.095) .

Q. What common chemical reactions involve this compound, and what conditions drive them?

  • Hydrolysis : The ester group hydrolyzes in basic (NaOH/H₂O) or acidic (HCl/H₂O) conditions to yield 2-amino-2-(naphthalen-2-yl)acetic acid .
  • Amide formation : React with acyl chlorides or activated carboxylic acids to form amide derivatives, often using DCC as a coupling agent .
  • Naphthalene ring functionalization : Electrophilic substitution (e.g., nitration, sulfonation) modifies the naphthalene moiety under controlled conditions .

Advanced Questions

Q. How can kinetic and thermodynamic studies improve the design of reactions involving this compound?

  • Kinetic analysis : Monitor reaction rates via HPLC or NMR to determine activation energy (Eₐ) and rate constants. For example, ester hydrolysis rates depend on pH and temperature .
  • Thermodynamic profiling : Calculate Gibbs free energy (ΔG) for reactions like amidation to predict spontaneity. Computational tools (e.g., DFT) model transition states and intermediates .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Single-crystal X-ray diffraction : Use SHELX software for refinement . Key parameters include:
    • Resolution : <1.0 Å for accurate bond-length measurements.
    • Twinned data : SHELXL handles twinning via HKLF 5 format .
  • Example : A related naphthalene ester showed C-O bond lengths of 1.34 Å, confirming ester geometry .

Q. What biological activities are hypothesized for this compound, and how are mechanisms elucidated?

  • Enzyme inhibition : The amino group may interact with catalytic sites (e.g., cytochrome P450 enzymes), tested via fluorescence quenching assays .
  • Receptor modulation : Molecular docking studies predict affinity for G-protein-coupled receptors (GPCRs) due to naphthalene’s aromatic stacking .

Q. Table 2: Hypothesized Biological Targets

TargetAssay TypePotential Interaction
CYP1A2Fluorescence inhibitionCompetitive binding at heme
Serotonin receptorsRadioligand bindingπ-π stacking with naphthalene

Q. How can researchers address discrepancies in synthetic yields or spectral data?

  • Purity analysis : Use HPLC to identify byproducts (e.g., unreacted acid or methyl esters of positional isomers) .
  • Spectroscopic conflicts : Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) .
  • Case study : A 10% yield drop in esterification was traced to residual water; molecular sieves improved yields to 85% .

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